molecular formula C22H25N5O2 B611681 2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one CAS No. 1430218-51-1

2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B611681
CAS No.: 1430218-51-1
M. Wt: 391.48
InChI Key: RCSLGYIVHUXZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VI 16832 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of VI 16832 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

VI 16832 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of VI 16832 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the starting materials .

Major Products

The major products formed from the reactions of VI 16832 depend on the specific reaction conditions and reagents used. These products are typically analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

VI 16832 has a wide range of applications in scientific research, including:

Mechanism of Action

VI 16832 exerts its effects by inhibiting Type I kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, making it a valuable tool for cancer research .

Comparison with Similar Compounds

Similar Compounds

    Staurosporine: A potent non-selective inhibitor of protein kinases.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Imatinib: A selective inhibitor of the BCR-ABL tyrosine kinase.

Uniqueness of VI 16832

VI 16832 is unique due to its broad-spectrum inhibition of Type I kinases and its application in the comparative expression analysis of protein kinases in different cancer cell lines. This makes it a valuable tool for large-scale proteomics studies and cancer research .

Properties

IUPAC Name

2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLGYIVHUXZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 3
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 5
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 6
2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one

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